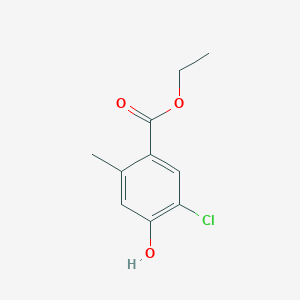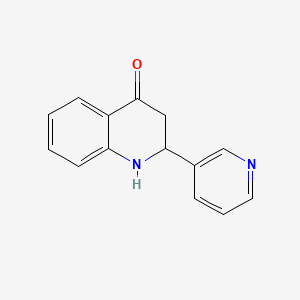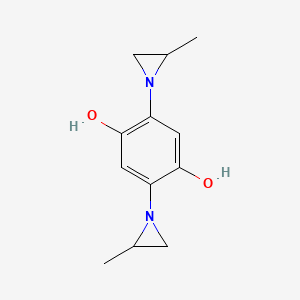
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is a synthetic organic compound that belongs to the class of quinones It is characterized by the presence of two aziridinyl groups attached to the hydroquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- typically involves the reaction of hydroquinone with aziridine derivatives under controlled conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the reaction between hydroquinone and aziridine . The reaction is carried out under acidic conditions, and the resulting product is purified through hydrolysis and oxidation steps.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aziridinyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents are employed for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored as a potential chemotherapeutic agent due to its ability to form DNA cross-links.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- involves the formation of reactive intermediates that can interact with biological macromolecules. The aziridinyl groups are highly reactive and can form covalent bonds with DNA, leading to the formation of DNA cross-links . This property is exploited in its use as an anticancer agent, where it disrupts the replication of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(1-aziridinyl)-1,4-benzoquinone: Similar in structure but lacks the methyl groups on the aziridinyl rings.
Mitomycin C: A well-known anticancer agent that also forms DNA cross-links.
Uniqueness
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is unique due to the presence of methyl groups on the aziridinyl rings, which can influence its reactivity and biological activity. This structural modification can enhance its specificity and efficacy in certain applications.
Eigenschaften
CAS-Nummer |
21384-06-5 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3 |
InChI-Schlüssel |
BAFIFTYSBSVZEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C2=CC(=C(C=C2O)N3CC3C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



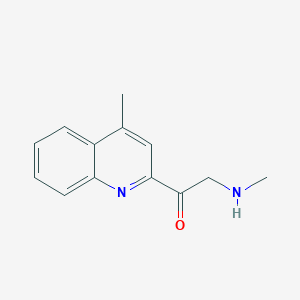
![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)


![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)


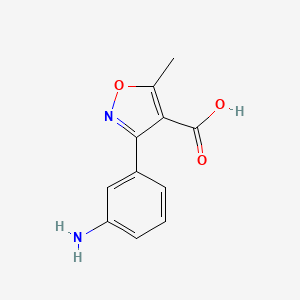
![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)
